

## Discovery and history of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

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### Compound of Interest

Compound Name:	3-Bromo-4-isopropoxy-5-methoxybenzonitrile
Cat. No.:	B181807

An In-Depth Technical Guide to **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**: Synthesis, and Applications in Modern Drug Discovery

### Introduction

**3-Bromo-4-isopropoxy-5-methoxybenzonitrile**, identified by CAS number 515848-62-1, is a highly functionalized aromatic compound that has emerged as a valuable synthetic building block. It is characterized by a benzonitrile core, which is a common motif in many biologically active molecules, substituted with a bromine atom, an isopropoxy group, and a methoxy group. This unique combination of functional groups makes it an attractive starting point for the synthesis of more complex molecular architectures.

The bromine atom serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The isopropoxy group is a key pharmacophore and can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazole rings. The methoxy group is a common substituent in natural products and pharmaceuticals. The nitrile group is a key pharmacophore and can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazole rings.

While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and commercial availability point to its utility in pharmaceutical research. The most plausible synthetic pathway to **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** begins with the readily available and inexpensive starting materials: vanillin, bromine, and isopropanol.

### A Proposed Synthetic Pathway: From Vanillin to a Functionalized Benzonitrile

The most logical and cost-effective synthetic route to **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** begins with the readily available and inexpensive starting materials: vanillin, bromine, and isopropanol.

- Electrophilic Bromination: Introduction of a bromine atom onto the vanillin core to produce 5-Bromovanillin.
- Williamson Ether Synthesis: Conversion of the phenolic hydroxyl group to an isopropoxy ether.
- Nitrile Formation: Transformation of the benzaldehyde group into the target benzonitrile.

This pathway is efficient and relies on robust and well-understood chemical reactions, making it suitable for both small-scale laboratory synthesis and large-scale industrial production.

### Part 1: Synthesis of 5-Bromovanillin

The initial step involves the electrophilic aromatic substitution of vanillin. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, making it more susceptible to bromination. The resulting product is 5-Bromovanillin, which is a pale-yellow solid.

#### Experimental Protocol:

- In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve vanillin (1 equivalent) in methanol.
- While stirring vigorously, slowly add a solution of bromine (1.1 equivalents) in methanol dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
- Pour the reaction mixture into a larger beaker containing ice-cold water. A pale-yellow solid will precipitate.
- Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde).

Table 1: Physical and Chemical Properties of Key Intermediates and Final Product

Compound Name	Molecular Formula	Molecular Weight (g)
Vanillin	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15
5-Bromovanillin	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	231.04
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde	C <sub>11</sub> H <sub>13</sub> BrO <sub>3</sub>	289.12
3-Bromo-4-isopropoxy-5-methoxybenzonitrile	C <sub>11</sub> H <sub>12</sub> BrNO <sub>2</sub>	270.12

```
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reagents -> Bromovanillin;
}
```

Caption: Step 1: Electrophilic Bromination of Vanillin.

## Part 2: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

With 5-Bromovanillin in hand, the next step is the alkylation of the phenolic hydroxyl group to form the isopropoxy ether. The Williamson ether synthesis with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (in this case, 2-bromopropane or isopropanyl bromide).

### Experimental Protocol:

- To a solution of 5-Bromovanillin (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base such as anhydrous potassium carbonate (1.2 equivalents).
- Add 2-bromopropane (1.2 equivalents) to the suspension.
- Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.

5-Bromovanillin

2-Bromopropane,  $K_2CO_3$   
DMF, Reflux

3-Bromo-4-isopropoxy-5-methoxybenzo

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Caption: Step 2: Williamson Ether Synthesis.

### Part 3: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

The final step is the conversion of the aldehyde functional group to a nitrile. A common and effective method is the reaction of the aldehyde with hydroxylamine hydrochloride. [6]

Experimental Protocol:

- Dissolve 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as formic acid or pyridine.
- Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.
- Heat the mixture to reflux. The dehydration of the intermediate oxime to the nitrile will occur in situ.
- Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the final product, **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**.

3-Bromo-4-isopropoxy-5-methoxyber

Hydroxylamine HCl  
Formic Acid, Reflux

3-Bromo-4-isopropoxy-5-methoxybe

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Caption: Step 3: Conversion of Aldehyde to Nitrile.

## Overall Synthetic Workflow

The complete synthetic pathway provides a reliable method for accessing **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** from a simple, bio-renewable starting material.

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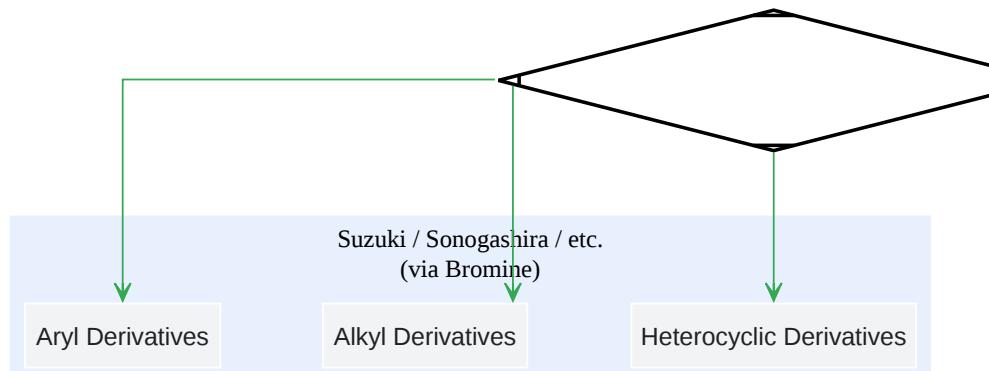
Caption: Complete 3-step synthesis pathway.

## Applications in Research and Drug Development

**3-Bromo-4-isopropoxy-5-methoxybenzonitrile** is not an end product in itself but rather a versatile platform for generating molecular diversity. Its utility is highlighted by the following applications:

- The Bromine Handle: The C-Br bond is primed for participation in palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide range of functional groups, enabling modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound. For example, replacing the bromine with different substituents can significantly alter the pharmacological properties of the compound.

- The Nitrile Group: The benzonitrile moiety is a common feature in many approved drugs. It is considered a bioisosteric replacement for other functional group targets.<sup>[3]</sup> Its linear geometry and electronic properties can be advantageous for fitting into tight binding pockets.
- The Alkoxy Substituents: The methoxy and isopropoxy groups contribute to the molecule's overall physicochemical properties. They increase lipophilicity, and the isopropoxy group, in particular, adds steric bulk which can influence the conformation of the molecule and its binding selectivity.



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Caption: Potential synthetic diversification pathways.

## Conclusion

**3-Bromo-4-isopropoxy-5-methoxybenzonitrile** stands as a testament to the importance of well-designed chemical building blocks in modern research and development. Its value is clear. The logical and efficient synthetic pathway from vanillin makes it an accessible and attractive intermediate. Its strategic use can generate novel compounds with tailored properties. As the demand for more sophisticated and precisely engineered molecules continues to grow, the potential for discovery is vast.

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